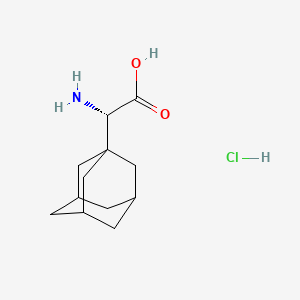

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

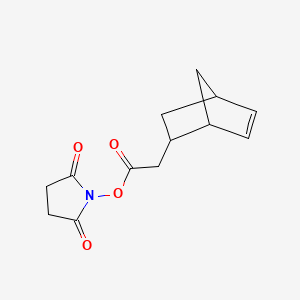

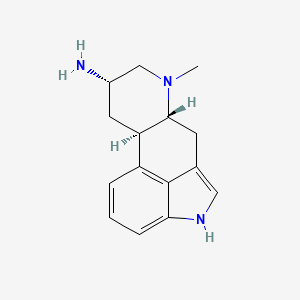

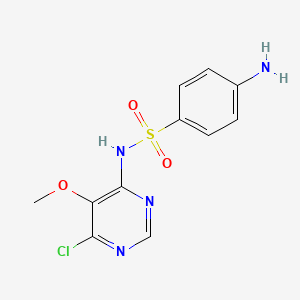

“(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is an organic compound with the molecular formula C20H28ClNO3 . It is a derivative of adamantane, a compound characterized by a rigid and virtually stress-free structure . The compound has a molecular weight of 365.9 g/mol .

Synthesis Analysis

The synthesis of N-Adamantylated amides, which are related to the compound , has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions involved the use of nitrogen-containing nucleophiles . Another method proposed involves the reaction of adamantanecarboxylic acid with enamides .Molecular Structure Analysis

The molecular structure of “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is characterized by the presence of an adamantane core, which is a fusion of three cyclohexane rings . The compound also contains an amino group attached to the adamantane core .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, are characterized by high reactivity . This high reactivity allows these compounds to be used as starting materials for the synthesis of various functional adamantane derivatives .科学研究应用

Synthesis and Organic Chemistry Applications :

- Adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines react with ethyl isothiocyanatoacetate to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates. These reactions are significant in organic synthesis, yielding products in high yields (Burmistrov et al., 2017).

- 2-(Adamantan-1-yl)imidazo[1,2-a]pyridines, derivatives of adamantane, play a crucial role due to their physiologically active properties. Such compounds are important in medicinal chemistry, with the nature of the substituents playing a significant role (Yurchenko et al., 2001).

Biological Activity and Medicinal Applications :

- Adamantane derivatives like (S)-(+)-(adamantan-1-yl)glycin and its derivatives are key intermediates in the synthesis of saxagliptin, a medicine for type II diabetes. The synthesis methods for these derivatives are crucial for pharmaceutical applications (Osipov et al., 2016).

- Novel adamantane-containing β-amino acids, such as 2-(adamant-2-yl)-3-aminopropanoic acid, have significant potential in medicinal chemistry. Their synthesis and characterization are vital for exploring their applications in drug development (Petrović Peroković et al., 2012).

- Adamantane arylhydroxamic acids demonstrate anti-trypanosomal activity, making them relevant in the treatment of diseases caused by Trypanosoma brucei and Trypanosoma cruzi. This highlights the potential of adamantane derivatives in developing new therapeutic agents (Foscolos et al., 2022).

Pharmaceutical Research :

- N-[2-(Adamant-2-yl)aminocarbonylmethyl-N′-(dialkylamino)alkylnitrobenzamides, a novel class of 2-aminoadamantane derivatives, exhibit significant antiarrhythmic activity. This suggests their potential use in developing new antiarrhythmic drugs (Avdyunina et al., 2019).

未来方向

The future directions in the research of adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in the potential of these compounds for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

属性

IUPAC Name |

(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUUMSMIQNBXML-FQPTWHMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。